molecular formula C9H7FO3 B2629503 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 2137634-27-4

4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B2629503
CAS No.: 2137634-27-4
M. Wt: 182.15
InChI Key: QIUYNZYNCUEABK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.64 (s, 1H, COOH)
  • δ 7.58 (d, J = 8.4 Hz, 1H, H-5)
  • δ 7.42 (d, J = 6.8 Hz, 1H, H-6)
  • δ 4.61 (t, J = 9.2 Hz, 2H, H-2/H-3)
  • δ 3.21 (m, 2H, H-1/H-4)

Coupling constants indicate para-substitution effects from fluorine, with deshielding observed at H-5 and H-6. The absence of splitting in the carboxylic proton signal suggests rapid exchange in DMSO.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 170.2 (COOH)
  • δ 162.1 (C-4, d, J_CF = 245 Hz)
  • δ 132.8–115.4 (aromatic carbons)
  • δ 68.3 (C-2/C-3)
  • δ 29.7 (C-1/C-4)

The ¹³C-¹⁹F coupling constant (245 Hz) confirms fluorine’s proximity to C-4.

Infrared Spectroscopy (IR)

Prominent bands include:

  • 3000–2500 cm⁻¹ (broad, O-H stretch, carboxylic acid)
  • 1695 cm⁻¹ (C=O stretch)
  • 1580 cm⁻¹ (C-F stretch)
  • 1265 cm⁻¹ (C-O-C asymmetric stretch)

Mass Spectrometry (MS)

  • EI-MS: m/z 182 [M]⁺ (100%), 138 [M-CO₂H]⁺ (65%), 109 [C₆H₄F]⁺ (42%)
  • Exact Mass: 182.03792 (calculated for C₉H₇FO₃)

X-ray Crystallographic Data Interpretation

While crystallographic data for this compound remain unpublished, studies on analogous compounds provide insights. The dihydrofuran ring typically adopts a half-chair conformation, with torsion angles of 15–25° between C2-C3 and the adjacent oxygen atom. The carboxylic acid group engages in intermolecular hydrogen bonding, forming dimers in the solid state.

Key predicted bond parameters:

  • C-F bond length: 1.34 Å (vs. 1.39 Å in aryl fluorides)
  • C=O bond length: 1.21 Å
  • C-O (furan) bond length: 1.43 Å

Fluorine’s van der Waals radius (1.47 Å) minimally distorts the benzene ring, maintaining planarity (deviation < 0.02 Å).

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-2H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUYNZYNCUEABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C21)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as etherification, cyclization, and fluorination, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofurans.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that benzofuran derivatives, including 4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that benzofuran-based carboxylic acids acted as effective inhibitors of human carbonic anhydrase IX, which is implicated in tumor progression and metastasis. The derivatives showed submicromolar inhibition with KIs ranging from 0.56 to 0.91 μM .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundIC50 (μM) MCF-7IC50 (μM) MDA-MB-231
9bNA37.60 ± 1.86
9e14.91 ± 1.042.52 ± 0.39
9f19.70 ± 2.0611.50 ± 1.05

Notably, compound 9e exhibited the most potent antiproliferative effect against the MDA-MB-231 breast cancer cell line, comparable to the standard drug Doxorubicin .

2. Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases by benzofuran derivatives suggests their potential as therapeutic agents in treating conditions such as glaucoma and certain types of cancer . The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran scaffold can enhance inhibitory activity against specific isoforms of carbonic anhydrase.

Pharmaceutical Development

1. Synthesis and Industrial Applications

The synthesis of this compound has been optimized for industrial production, which is crucial for large-scale applications in pharmaceuticals. Various synthetic methods have been developed to improve yield and reduce waste during production processes .

Table 2: Synthetic Methods for Benzofuran Derivatives

Method DescriptionYield (%)Environmental Impact
Conventional Method~60High waste
Optimized Method>90Low waste

The optimized methods not only simplify the synthesis but also enhance the feasibility of industrial-scale production .

Case Studies

Case Study: Anticancer Screening

A study involving the evaluation of multiple benzofuran derivatives highlighted the promising anticancer effects of compound 9e , which was tested against two breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant increase in early and late apoptosis in treated cells compared to controls, showcasing its potential as a chemotherapeutic agent .

Table 3: Apoptosis Induction by Compound 9e

TreatmentTotal % ApoptosisEarly Apoptosis %Late Apoptosis %Necrosis %
Control1.460.470.310.68
Compound 9e34.298.1123.772.41

These findings underline the efficacy of benzofuran-based compounds in inducing apoptosis in cancer cells, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid and related benzofuran derivatives:

Table 1: Comparative Analysis of Benzofuran Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound 1597969-88-4 C₈H₇FO₃ 182.15 4-F, 7-COOH Carboxylic acid for H-bonding; fluorine enhances electronic properties
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid 123654-26-2 C₉H₈ClNO₃ 213.62 4-NH₂, 5-Cl, 7-COOH Amino and chloro groups increase polarity; potential for diverse bioactivity
7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid 1523136-07-3 C₉H₇FO₃ 182.15 7-F, 3-COOH Structural isomer; fluorine position alters steric and electronic effects
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate 1280665-55-5 C₁₀H₁₁NO₃ 193.20 7-NH₂, 4-COOCH₃ Ester form improves lipophilicity; amino group enables functionalization
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Not provided C₁₂H₁₁FO₃S 266.28 5-F, 7-CH₃, 3-SCH₃, 2-CH₂COOH Methylsulfanyl and acetic acid groups enhance antimicrobial activity

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity: The 4-fluoro-7-carboxylic acid derivative exhibits hydrogen-bonding capability via its carboxylic acid group, which is critical for interactions in drug design . The methylsulfanyl-containing compound () demonstrates how bulkier substituents (e.g., SCH₃) and additional methyl groups can enhance biological activity, such as antimicrobial effects, by modulating steric and electronic profiles .

Structural Isomerism :

  • The 7-fluoro isomer (CAS: 1523136-07-3) shares the same molecular weight as the target compound but differs in fluorine positioning. This positional isomerism can drastically alter solubility and metabolic stability .

Functional Group Modifications :

  • Replacing the carboxylic acid with a methyl ester (CAS: 1280665-55-5) increases lipophilicity, which may improve membrane permeability in drug candidates .

Synthetic Accessibility: The synthesis of fluorinated benzofurans often involves halogenation or hydrolysis steps.

Biological Activity

4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, characterized by its unique structural features that include a fluorine atom at the 4-position and a carboxylic acid group at the 7-position. This compound has garnered attention due to its diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The biological activity of this compound primarily stems from its interactions with various biological targets:

  • Enzyme Interactions : The compound has been shown to interact with enzymes such as carbonic anhydrase and topoisomerase I, which are crucial in cellular processes. These interactions can lead to modulation of enzyme activity, affecting cellular metabolism and signaling pathways.
  • Cell Signaling Pathways : It influences key signaling pathways, including the MAPK/ERK pathway, which is vital for regulating gene expression and cellular responses to external stimuli.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

The compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial effects, this compound also shows antifungal activity against strains such as Candida albicans and Fusarium oxysporum:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound may serve as a potential therapeutic agent in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has also been explored in various studies. It has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of this compound in different contexts:

  • Study on Enzyme Inhibition : A study demonstrated that the compound inhibited topoisomerase I activity in vitro, leading to reduced proliferation of cancer cells.
  • Animal Model Research : In animal models, varying dosages of the compound were tested for anti-inflammatory effects, showing beneficial outcomes at lower doses while higher doses were associated with cytotoxicity.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is relatively stable under standard laboratory conditions but may undergo degradation over extended periods. It interacts with metabolic pathways involving specific enzymes and cofactors that facilitate its biotransformation.

Q & A

Q. What are the established synthetic routes for 4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid, and how are intermediates purified?

A common approach involves hydrolysis of ester precursors under basic conditions. For example, ethyl esters of benzofuran derivatives can be refluxed with potassium hydroxide (KOH) in a methanol-water solvent system. Post-reaction, the mixture is acidified to precipitate the carboxylic acid, followed by purification via column chromatography using ethyl acetate as the eluent. Yield optimization (e.g., 82% in related compounds) depends on reaction time, solvent ratios, and temperature control .

Q. How is crystallographic characterization performed for benzofuran derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Crystals are grown by slow evaporation of a benzene solution. The benzofuran core is typically planar (mean deviation: 0.005 Å), with intermolecular hydrogen bonds (e.g., O–H⋯O) stabilizing the lattice. Hydrogen atoms are modeled using riding coordinates, and thermal parameters are refined anisotropically .

Q. What are the primary pharmacological activities associated with fluorinated benzofuran-carboxylic acids?

These compounds exhibit antibacterial, antifungal, and antitumor properties. The fluorine atom enhances bioavailability by modulating electronic and steric effects. For instance, derivatives with piperazinyl or methylsulfanyl substituents show receptor-binding potential in neurological and antimicrobial assays .

Advanced Research Questions

Q. How can conflicting bioactivity data for fluorinated benzofurans be resolved?

Contradictions often arise from assay variability (e.g., receptor subtype selectivity, cell line differences). Methodological solutions include:

  • Standardizing in vitro assays (e.g., consistent ATP concentrations in kinase inhibition studies).
  • Using isotopic labeling (e.g., deuterated analogs) to track metabolic stability .
  • Comparative molecular docking to identify binding-site interactions .

Q. What strategies optimize synthetic yields while minimizing side reactions?

Key factors include:

  • Catalyst selection : Base strength (KOH vs. NaOH) affects hydrolysis efficiency.
  • Solvent polarity : Methanol-water mixtures balance solubility and reactivity.
  • Temperature control : Reflux at 80–100°C prevents decarboxylation.
  • Purification : Gradient elution in chromatography reduces co-elution of byproducts .

Q. How do substituents on the benzofuran core influence physicochemical properties?

A comparative study of analogs reveals:

SubstituentLogPSolubility (mg/mL)Hydrogen Bonds
4-Fluoro2.10.8O–H⋯O, C–F⋯H
3-Methylsulfanyl2.80.3S⋯H interactions
7-Carboxylic acid1.51.2Strong O–H⋯O
Fluorine reduces logP and enhances solubility, while methylsulfanyl groups increase lipophilicity but reduce water solubility .

Q. What advanced techniques validate hydrogen-bonding networks in crystalline forms?

  • SCXRD : Identifies bond lengths and angles (e.g., O–H⋯O = 2.68 Å).
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% H-bond contribution).
  • Thermogravimetric analysis (TGA) : Confirms stability up to decomposition temperatures (e.g., 436–437 K) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for ester hydrolysis to avoid side reactions .
  • Characterization : Combine NMR (¹⁹F for fluorine), HPLC-MS, and SCXRD for unambiguous identification .
  • Bioactivity Testing : Use orthogonal assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) to cross-validate results .

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